![molecular formula C20H24N2OS B12446994 N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
The synthesis of N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine with prop-2-en-1-yl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the compound may interfere with cellular processes in cancer cells, leading to antiproliferative effects .
Comparación Con Compuestos Similares
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide can be compared with other thiazole derivatives such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide: Exhibits similar biological activities and is used in similar applications.
Phenoxy acetamide derivatives: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H24N2OS |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H24N2OS/c1-3-13-22(15(2)23)20-21-19(14-24-20)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h3,9-12,14,16H,1,4-8,13H2,2H3 |
Clave InChI |
UTLXKDFEFJLNQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC=C)C1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


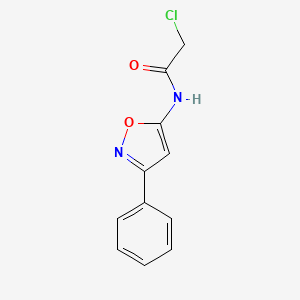
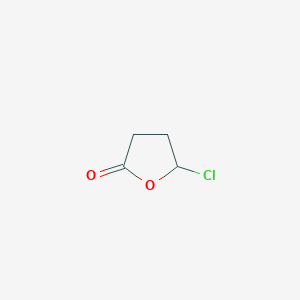
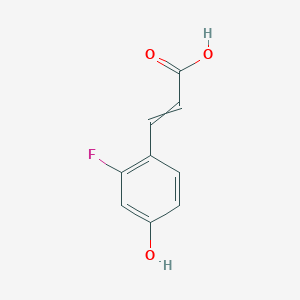
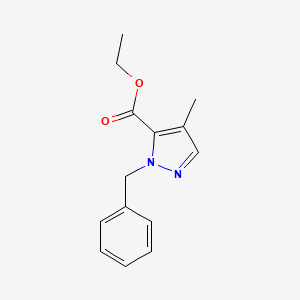
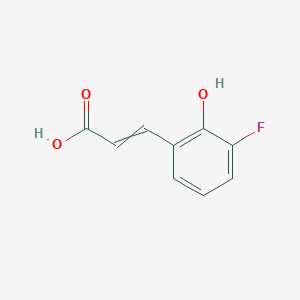
![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
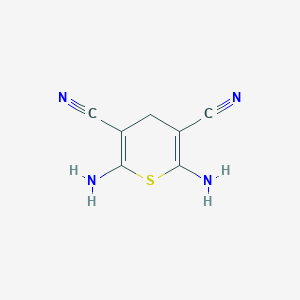
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
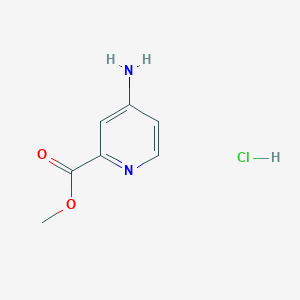
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)
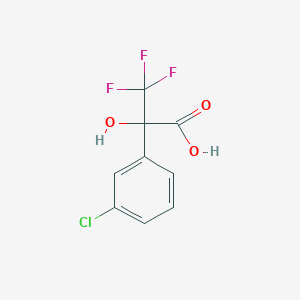
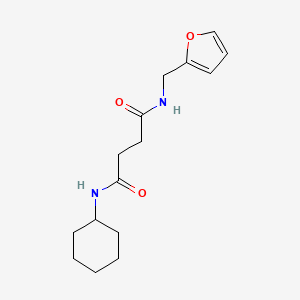
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)
